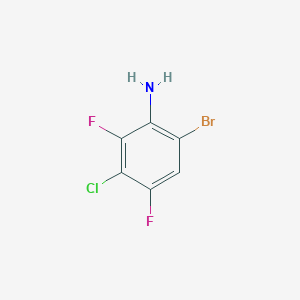

6-Bromo-3-chloro-2,4-difluoroaniline

Vue d'ensemble

Description

The compound 6-Bromo-3-chloro-2,4-difluoroaniline is a halogenated aniline derivative, which is a class of compounds known for their diverse applications in the chemical industry, including pharmaceuticals, agrochemicals, and materials science. Although the specific compound is not directly studied in the provided papers, related halogenated anilines and pyridines have been investigated, which can offer insights into the properties and reactivity of this compound.

Synthesis Analysis

The synthesis of halogenated aromatic compounds can often involve multi-step reactions, including halogenation, Sandmeyer reactions, and Grignard reactions. For instance, the synthesis of 4-chloro-2,5-difluorobenzoic acid from 2,5-difluoroaniline involves a Sandmeyer reaction followed by bromination and a Grignard reaction, with specific conditions optimized for yield and purity . While the synthesis of this compound is not detailed, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds is often characterized by X-ray crystallography. For example, the crystal and molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline has been determined, revealing monoclinic crystals with classical intra- and intermolecular hydrogen bonds and dispersive halogen interactions . These structural features are crucial for understanding the reactivity and physical properties of such compounds.

Chemical Reactions Analysis

Halogenated anilines can undergo various chemical reactions, including epoxidation, which can lead to cleavage of the carbon skeleton and formation of by-products like polyfluorocarboxylic acid sodium salts . Additionally, heat-induced reactions of halogenated indanes with tetrafluoroethylene have been studied, leading to the synthesis of complex fluorinated structures . These studies suggest that this compound could also participate in similar reactions, depending on the conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds can be influenced by their molecular structure. Quantum mechanical calculations, such as those performed on tetrafluoropyridines, can provide information on molecular stability, bond strength, and charge transfer, as well as thermodynamic properties like heat capacity, entropy, enthalpy, and Gibbs free energy . NMR spectroscopy is another powerful tool used to investigate the properties of halogenated compounds, as demonstrated by the study of 3-chloro-4-bromo-3,4,4-trifluorobutene-1 . These techniques could be applied to this compound to gain a comprehensive understanding of its properties.

Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

6-Bromo-3-chloro-2,4-difluoroaniline is a compound involved in various chemical syntheses and reactions, demonstrating its importance in organic chemistry. One study focused on the epoxidation of polyfluoro-3-chloro(bromo)-1-butenes, showing the compound's role in forming polyfluorocarboxylic acid sodium salts and its subsequent isomerization into carbonyl compounds using cesium fluoride or antimony pentafluoride (Zapevalov, Filyakova, Kodess, & Saloutin, 2004). Another investigation detailed the migration of halogen atoms in halogeno-derivatives of 2,4-dihydroxypyridine, which is relevant for understanding the reactivity and substitution patterns in halogenated aromatic compounds (Hertog & Schogt, 2010).

Synthesis of Organic Compounds

This compound serves as a precursor or intermediate in the synthesis of complex organic molecules. For instance, the synthesis of 4-chloro-2,5-difluorobenzoic acid from 2,5-difluoroaniline through a series of reactions, including the Sandmeyer reaction, illustrates its utility in synthesizing benzoic acid derivatives, which are valuable in various chemical industries (Zhao Hao-yu, 2011).

Halogen Exchange Reactions

Research into halogen exchange reactions, particularly those involving pyridines and other heterocycles, has highlighted the compound's role in synthesizing halogenated pyridines. Such reactions are crucial for creating structural diversity in organic chemistry and have applications in pharmaceuticals and agrochemicals (Schlosser & Cottet, 2002).

Material for Insecticide Production

The compound has been used in the synthesis of materials for high-efficiency insecticides, demonstrating its practical application in developing agricultural chemicals. This includes the synthesis of 3,5-dichloro-2,4-difluoroaniline from 2,4-difluoronitrobenzene and its use in producing insecticides like Teflubenzuron, showcasing the compound's role in enhancing agricultural productivity and pest management strategies (Feng Shi-long, 2006).

Exploration in Organic and Medicinal Chemistry

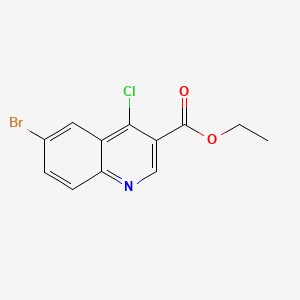

The Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one, involving 6-bromo-2-chloro-4-methylquinoline, underscores the compound's relevance in medicinal chemistry for creating quinoline derivatives. These derivatives are key structures in many pharmaceuticals, highlighting the compound's utility in drug development and organic synthesis (Wlodarczyk et al., 2011).

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P271 (use only outdoors or in a well-ventilated area), and P260 (do not breathe dust/fume/gas/mist/vapours/spray) .

Propriétés

IUPAC Name |

6-bromo-3-chloro-2,4-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF2N/c7-2-1-3(9)4(8)5(10)6(2)11/h1H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZBCJHYBMSVAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)N)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378309 | |

| Record name | 6-bromo-3-chloro-2,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

201849-12-9 | |

| Record name | 6-bromo-3-chloro-2,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B1303675.png)

![2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile](/img/structure/B1303677.png)

![3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid](/img/structure/B1303678.png)

![Ethyl 2-methyl-5-oxo-1-[2-(2-thienyl)ethyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B1303686.png)

![2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile](/img/structure/B1303691.png)

![7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B1303692.png)